molecular formula C13H16O3 B1330570 Ethyl 2-benzoylbutanoate CAS No. 24346-56-3

Ethyl 2-benzoylbutanoate

Cat. No. B1330570
CAS RN: 24346-56-3
M. Wt: 220.26 g/mol
InChI Key: NZRZNJONGRRTNF-UHFFFAOYSA-N
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Description

Ethyl 2-benzoylbutanoate is a compound that can be synthesized through various chemical reactions, often involving Knoevenagel condensation or reactions with diazoketoesters. It serves as an intermediate or a precursor for the synthesis of a variety of heterocyclic compounds and has been characterized by different spectroscopic methods, including NMR and X-ray diffraction studies. The compound has been studied for its potential in creating diverse trifluoromethyl heterocycles, antimicrobial activities, and as a part of more complex molecular structures .

Synthesis Analysis

The synthesis of ethyl 2-benzoylbutanoate derivatives often involves Knoevenagel condensation reactions, which are typically catalyzed by piperidine and trifluoroacetic acid under reflux conditions. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized using this method with their respective benzaldehydes . Additionally, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions .

Molecular Structure Analysis

The molecular structure of ethyl 2-benzoylbutanoate derivatives has been elucidated using spectroscopic techniques such as IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods. Theoretical studies using Ab Initio Hartree Fock and Density Functional Theory methods have also been employed to calculate vibrational frequencies and geometric parameters, which show good agreement with experimental data . The crystal structures of these compounds often exhibit a Z conformation about the C=C double bond .

Chemical Reactions Analysis

Ethyl 2-benzoylbutanoate and its derivatives participate in various chemical reactions. For example, ethyl 2,3-dioxobutanoate-2-arylhydrazones can be cyclized to form ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates upon treatment with [hydroxy(tosyloxy)iodo]benzene . Moreover, 2-(dibenzylamino)ethyl 3-benzoylacrylate undergoes [2+2]photocycloaddition in a crystalline state to form a cyclobutanedicarboxylate derivative, which can be hydrolyzed to produce 2,4-dibenzoylcyclobutane-1,3-dicarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-benzoylbutanoate derivatives are characterized by their spectroscopic data and crystallographic analysis. These compounds crystallize in various space groups, such as triclinic p-1 and monoclinic P21/n, and their molecular conformations are influenced by factors such as intermolecular interactions in the crystalline state . The antimicrobial and antioxidant activities of these compounds have been evaluated in vitro, indicating their potential for pharmaceutical applications .

Scientific Research Applications

Enantioselective Reduction and Synthesis

  • Ethyl 2-benzoylbutanoate has been studied for its role in enantioselective reduction, particularly through the use of immobilized baker’s yeast. This process yields specific enantiomers of ethyl 2-benzoyloxy-3-hydroxybutanoates with significant enantiomeric excess, which is important for creating specific chiral compounds in chemical synthesis (Sakai et al., 1986).

Receptor Binding Sites Study

  • Ethyl 2-benzoylbutanoate derivatives have been explored in the study of receptor binding sites, particularly in relation to hypoglycemic activities. These studies offer insights into how certain chemical structures interact with biological receptors, potentially leading to new drug developments (Brown & Foubister, 1984).

Synthesis of Pyran Derivatives

  • Research has been conducted on the synthesis of various pyran derivatives using ethyl benzoylacetate. These synthetic pathways are significant for the development of new chemical compounds with potential applications in various fields including pharmaceuticals (Shehab & Ghoneim, 2016).

Antimicrobial and Antioxidant Properties

Synthesis of Heterocycles

  • This compound has been used as an intermediate in the synthesis of a wide range of heterocycles, illustrating its versatility in organic chemistry and potential applications in drug development and other industries (Honey et al., 2012).

Delivery System Studies

  • Studies on delivery systems, such as the microsponge delivery system of benzoyl peroxide, have utilized ethyl 2-benzoylbutanoate. This research is significant in developing more effective and less irritating topical formulations for medical and cosmetic applications (Jelvehgari et al., 2006).

Gastroprotective Activity

  • Research into the gastroprotective activity of certain derivatives of ethyl 2-benzoylbutanoate has been conducted, providing insights into potential therapeutic applications for gastric ailments (Halabi et al., 2014).

Safety And Hazards

Ethyl 2-benzoylbutanoate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-benzoylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-11(13(15)16-4-2)12(14)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRZNJONGRRTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312974
Record name ethyl 2-benzoylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzoylbutanoate

CAS RN

24346-56-3
Record name NSC265359
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Record name ethyl 2-benzoylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-benzoylbutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Kuroki, D Asada, K Iseki - Tetrahedron Letters, 2000 - Elsevier
The highly enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates has been achieved by hydrogenating 2,2-difluoro-3-oxocarboxylates in the presence of chiral rhodium-(…
Number of citations: 48 www.sciencedirect.com
M Rahaman, MS Ali, K Jahan, D Hinz… - The Journal of …, 2021 - ACS Publications
The comprehensive study of the reactions of carbonyl compounds and ethyl diazoacetate in the presence of a Brønsted acid catalyst is described. In result, a broad range of 3-oxo-…
Number of citations: 10 pubs.acs.org
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain good yields of β-ketoesters at room temperature. Notably, …
Number of citations: 14 pubs.acs.org
ZL Song, F Bai, B Zhang, J Fang - Journal of agricultural and food …, 2020 - ACS Publications
Oxidative stress is implicated in the pathogenesis of a wide variety of neurodegenerative disorders, and accordingly, dietary supplement of exogenous antioxidants or/and upregulation …
Number of citations: 15 pubs.acs.org
ПД Горбатов, ГС Аздерханова… - Башкирский …, 2019 - cyberleninka.ru
… -3-phenylpropanoate by boiling in ethanol for 2 hours in an argon atmosphere in the presence of iodo-ethane or iodopropane, iodobutane, iodopentane gives ethyl 2-benzoylbutanoate, …
Number of citations: 3 cyberleninka.ru

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